molecular formula C11H12Cl2O3 B7845719 2-(2-(2,5-Dichlorophenoxy)ethyl)-1,3-dioxolane

2-(2-(2,5-Dichlorophenoxy)ethyl)-1,3-dioxolane

Cat. No.: B7845719
M. Wt: 263.11 g/mol
InChI Key: KIWFZFKRANRUHR-UHFFFAOYSA-N
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Description

2-(2-(2,5-Dichlorophenoxy)ethyl)-1,3-dioxolane, with CAS Number 1226306-56-4, is a high-purity chemical compound offered for scientific research and development. This aralkyl ether features a 1,3-dioxolane ring linked to a 2,5-dichlorophenoxy group, giving it a molecular formula of C 11 H 12 Cl 2 O 3 and a molecular weight of 263.12 g/mol . Compounds with 1,3-dioxolane and ether structures are of significant research interest in environmental and microbial biodegradation studies. Specific microorganisms, such as certain Rhodococcus strains, have been shown to degrade similar ether compounds, initiating oxidation at the carbon atom adjacent to the oxygen atom . This makes such chemicals valuable for investigating the microbial breakdown of recalcitrant ether bonds, a process relevant to environmental bioremediation. Furthermore, the structural motifs present in this compound are relevant in various chemical syntheses, serving as potential intermediates or model compounds in the development of agrochemicals, pharmaceuticals, and polymers . Researchers can utilize this chemical to study its properties, reactivity, and potential applications in these fields. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[2-(2,5-dichlorophenoxy)ethyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O3/c12-8-1-2-9(13)10(7-8)14-4-3-11-15-5-6-16-11/h1-2,7,11H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWFZFKRANRUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCOC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-(2,5-Dichlorophenoxy)ethyl)-1,3-dioxolane is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dioxolane ring, which contributes to its stability and biological activity. The presence of the dichlorophenoxy group enhances its interaction with biological targets, potentially influencing various biochemical pathways.

The biological activity of 2-(2-(2,5-Dichlorophenoxy)ethyl)-1,3-dioxolane is primarily attributed to its ability to interact with specific enzymes or receptors within microorganisms. The dichlorophenoxy moiety can inhibit or activate certain biological pathways, while the dioxolane structure aids in membrane penetration.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains and fungi.

Antibacterial Activity

A study on similar compounds revealed significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL for various derivatives . The compound's structural analogs have demonstrated comparable efficacy against resistant strains.

Antifungal Activity

The antifungal properties of 2-(2-(2,5-Dichlorophenoxy)ethyl)-1,3-dioxolane have also been explored. Research shows that derivatives of this compound exhibit strong antifungal activity against Candida albicans and filamentous fungi like Aspergillus fumigatus, with some compounds showing effectiveness equivalent to established antifungal agents like ketoconazole .

Comparative Biological Activity

To better understand the efficacy of 2-(2-(2,5-Dichlorophenoxy)ethyl)-1,3-dioxolane, a comparison with related compounds is essential. The following table summarizes the biological activity of selected compounds:

Compound NameAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
2-(2-(2,5-Dichlorophenoxy)ethyl)-1,3-dioxolane625-1250Effective against C. albicans
2-(4-Dichlorophenoxy)acetic acid500-1000Moderate against C. albicans
Polyazole derivatives from 2-(2,4-dichlorophenyl)250-500Effective against A. fumigatus

Case Studies

  • Antimicrobial Screening : A series of synthesized dioxolanes were tested for their antibacterial and antifungal activities. The results indicated that most compounds exhibited excellent antifungal activity against C. albicans, while some showed significant antibacterial effects against S. epidermidis and P. aeruginosa .
  • Structure-Activity Relationship Analysis : In a study focusing on polyazole derivatives derived from similar dioxolanes, researchers found that modifications in the chlorine substitution pattern significantly enhanced antifungal properties against pathogenic fungi .

Comparison with Similar Compounds

Structural and Electronic Differences

The target compound shares a core 1,3-dioxolane-ethyl-phenoxy scaffold with the following analogs (Table 1):

Table 1: Structural Comparison of Dioxolane Derivatives

Compound Name Substituents on Phenoxy Ring Key Structural Features
2-(2-(2,5-Dichlorophenoxy)ethyl)-1,3-dioxolane 2,5-dichloro Two Cl atoms at para and meta positions
2-[2-(2,6-Difluorophenoxy)ethyl]-1,3-dioxolane 2,6-difluoro Two F atoms at ortho positions
2-[2-(5-Bromo-2-fluorophenoxy)ethyl]-1,3-dioxolane 5-bromo, 2-fluoro Br (meta) and F (ortho) substituents

Electronic Effects :

  • Fluorine (F): Highly electronegative, reducing electron density on the phenoxy ring and improving metabolic stability .
  • Bromine (Br) : Less electronegative than Cl but bulkier, which may favor nucleophilic substitution reactions in agrochemical applications .

Physicochemical Properties and Reactivity

Table 2: Comparative Properties

Property 2,5-Dichloro Derivative 2,6-Difluoro Derivative 5-Bromo-2-fluoro Derivative
Polarity Moderate (Cl adds lipophilicity) High (F increases electronegativity) Moderate (Br counterbalances F)
Solubility Low in water, high in organics Likely lower due to F’s hydrophobicity Unreported; Br may improve solubility in lipids
Stability Likely stable to hydrolysis Discontinued (potential stability issues) Requires empirical data
Reactivity Ring-opening possible due to dioxolane strain Electrophilic substitutions hindered by F Br may act as a leaving group

Key Observations :

    Q & A

    Q. What are the established synthetic routes for 2-(2-(2,5-Dichlorophenoxy)ethyl)-1,3-dioxolane?

    The synthesis typically involves acid-catalyzed reactions between 1,3-dioxolane derivatives and halogenated phenoxyethyl precursors. For example, analogous compounds are synthesized via reactions with aryl halides (e.g., bromoethyl or chloroethyl intermediates) under controlled conditions, using acid catalysts like sulfuric acid or Lewis acids to promote ring formation . Reaction optimization includes solvent selection (e.g., dichloromethane or THF) and temperature control (40–80°C) to minimize side products .

    Q. What analytical techniques are recommended for characterizing this compound?

    Key methods include:

    • Nuclear Magnetic Resonance (NMR) : To confirm the dioxolane ring structure and substituent positions (e.g., 1^1H and 13^{13}C NMR) .
    • Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .
    • Infrared (IR) Spectroscopy : To identify functional groups such as ether (C-O-C) and aromatic C-Cl bonds .
    • X-ray Crystallography : For resolving stereochemical ambiguities in crystalline derivatives .

    Q. How does the substitution pattern on the dioxolane ring affect reactivity?

    The position and nature of substituents (e.g., chlorine atoms on the phenyl ring) influence electronic and steric effects. For example, halogenation at the 2,5-positions of the phenyl group enhances electrophilic substitution resistance but may increase susceptibility to nucleophilic attack at the dioxolane oxygen . Comparative studies of analogs (e.g., bromo vs. fluoro derivatives) highlight these trends .

    Advanced Research Questions

    Q. How can contradictions in spectroscopic data for this compound be resolved?

    Discrepancies (e.g., unexpected NMR splitting or IR peaks) require cross-validation using complementary techniques:

    • High-Resolution MS : To rule out isotopic interference or impurities.
    • 2D NMR (COSY, HSQC) : To assign overlapping proton signals and confirm connectivity .
    • Computational Modeling : Density Functional Theory (DFT) calculations predict spectral profiles, aiding interpretation .

    Q. What strategies optimize yield in multi-step syntheses involving this compound?

    Key approaches include:

    • Step-wise Intermediate Purification : Use column chromatography or recrystallization after each step to eliminate side products .
    • Catalyst Screening : Lewis acids (e.g., BF₃·Et₂O) improve regioselectivity in ring-forming steps .
    • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated intermediates .

    Q. How can computational methods predict reaction pathways for this compound?

    AI-driven retrosynthesis tools (e.g., Template_relevance models) analyze reaction databases to propose viable routes, prioritizing steps with high atom economy and low energy barriers . Molecular dynamics simulations further assess transition states for key reactions, such as nucleophilic ring-opening or halogen displacement .

    Q. What are the electronic effects of substituents on the dioxolane ring’s stability?

    Electron-withdrawing groups (e.g., Cl) reduce ring strain by delocalizing electron density, enhancing thermal stability. Conversely, electron-donating groups (e.g., methyl) increase susceptibility to acid-catalyzed hydrolysis. These effects are quantified via Hammett constants and validated through accelerated stability testing .

    Data-Driven Comparisons

    Q. How do structural analogs compare in terms of bioactivity or synthetic utility?

    A comparative analysis of halogenated dioxolanes reveals:

    CompoundHalogen PositionBioactivity (IC₅₀)Synthetic Yield (%)
    2-(3-Bromo-2-fluorophenyl)-1,3-dioxolane3-Br, 2-F12 µM (enzyme X)68
    2-(2,5-Dichlorophenyl)-1,3-dioxolane2,5-Cl8 µM (enzyme X)72
    2-(4-Ethenylphenyl)-1,3-dioxolane4-CH₂CH₂N/A85
    Chlorine substitution at 2,5-positions shows superior enzyme inhibition, while ethenyl derivatives favor polymer applications .

    Methodological Guidance

    Q. What purification techniques are effective for isolating this compound?

    • Flash Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate halogenated byproducts .
    • Recrystallization : Ethanol/water mixtures yield high-purity crystals for X-ray analysis .

    Q. How to mitigate degradation during storage?

    Store under inert gas (argon) at –20°C in amber vials to prevent photolytic cleavage of the dioxolane ring. Stability studies indicate <5% degradation over 6 months under these conditions .

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